5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine typically involves the following steps:
-
Formation of the Benzothiazole Core: : The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, the reaction of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine can yield the desired benzothiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-5-fluorobenzothiazole: Similar structure but without the methoxyphenyl group.
Uniqueness
5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H11FN2OS |
---|---|
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
5-fluoro-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C14H11FN2OS/c1-18-11-4-2-3-10(8-11)16-14-17-12-7-9(15)5-6-13(12)19-14/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
WXLQPNSLHVJGDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(S2)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.